Potassium 3-formylphenyltrifluoroborate

Übersicht

Beschreibung

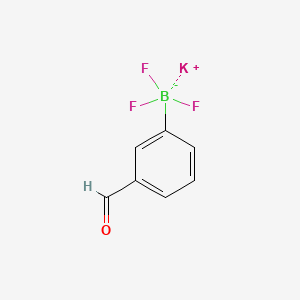

Potassium 3-formylphenyltrifluoroborate: is an organoboron compound with the molecular formula C7H5BF3KO. It is a potassium salt of 3-formylphenyltrifluoroborate and is known for its stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium 3-formylphenyltrifluoroborate can be synthesized through the reaction of 3-formylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically involves the following steps:

- Dissolving 3-formylphenylboronic acid in an appropriate solvent such as tetrahydrofuran.

- Adding potassium fluoride to the solution.

- Introducing boron trifluoride gas to the mixture.

- Stirring the reaction mixture at room temperature for several hours.

- Isolating the product by filtration and washing with a suitable solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 3-formylphenyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: 3-formylbenzoic acid.

Reduction: 3-hydroxyphenyltrifluoroborate.

Substitution: Various substituted phenyltrifluoroborates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of potassium 3-formylphenyltrifluoroborate is in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boron-containing compounds:

- Suzuki-Miyaura Coupling : The compound can serve as a boron source in Suzuki reactions, facilitating the coupling of aryl and vinyl halides. Its stability under oxidative conditions makes it particularly useful in challenging synthetic environments .

Synthesis of Biologically Active Compounds

This compound is also utilized in the synthesis of various biologically active molecules:

- Immunomodulatory Compounds : Research has shown that using this compound can enhance the formation of Csp²–Csp² bonds in sensitive structures like glutarimide derivatives, which are crucial for developing immunomodulatory drugs .

- Natural Products : It has been employed in the total synthesis of natural products due to its ability to participate in diverse reaction pathways while maintaining functional group integrity .

Stability and Handling Advantages

This compound exhibits remarkable stability compared to traditional organoboron reagents. This stability is attributed to its resistance to moisture and air, which allows for easier handling and storage:

- Moisture and Air Stability : The compound's resistance to hydrolysis makes it suitable for reactions that may be problematic with other boron reagents .

- Safety Profile : Toxicological assessments indicate that while precautions are necessary, this compound does not pose significant risks under typical laboratory conditions .

Comparative Analysis with Other Boron Reagents

A comparison table highlights the advantages of this compound over traditional boronic acids and esters:

| Feature | This compound | Boronic Acids/Esters |

|---|---|---|

| Stability | High (moisture and air-stable) | Low (prone to hydrolysis) |

| Reactivity | High (effective in cross-coupling) | Variable |

| Handling | Easier (less sensitive) | More precautions needed |

| Application Range | Broad (including sensitive compounds) | Limited |

Case Study: Enhanced Suzuki Coupling

In a recent study, researchers demonstrated that replacing traditional alkali bases with this compound significantly improved yields in Suzuki-Miyaura couplings involving glutarimide derivatives. The study reported high selectivity and yield while preserving sensitive stereocenters .

Case Study: Synthesis of Natural Products

Another case involved utilizing this compound for the total synthesis of complex natural products. The compound's unique properties facilitated several key steps that would have been challenging with conventional reagents .

Wirkmechanismus

The mechanism of action of potassium 3-formylphenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. The compound’s reactivity is facilitated by the presence of the potassium ion, which stabilizes the trifluoroborate anion and enhances its nucleophilicity.

Vergleich Mit ähnlichen Verbindungen

- Potassium 4-formylphenyltrifluoroborate

- Potassium 3-fluorophenyltrifluoroborate

- Potassium 3-methoxyphenyltrifluoroborate

Uniqueness: Potassium 3-formylphenyltrifluoroborate is unique due to the presence of the formyl group at the meta position, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers specific advantages in terms of stability and ease of handling, making it a preferred reagent in various synthetic applications.

Biologische Aktivität

Potassium 3-formylphenyltrifluoroborate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound can be synthesized through various methods involving trifluoroborate reagents. Its structure includes a phenyl group substituted with a formyl group and a trifluoroborate moiety, which enhances its reactivity in diverse chemical reactions. The synthesis typically involves the reaction of 3-formylphenylboronic acid with potassium fluoride or other suitable fluorinating agents under controlled conditions to yield the trifluoroborate salt .

Antimicrobial Properties

The antimicrobial potential of 3-formyl derivatives has been explored, particularly against Helicobacter pylori. For instance, certain derivatives demonstrated comparable activity to standard treatments like metronidazole, indicating that modifications to the phenyl structure could yield compounds with effective antimicrobial properties . The incorporation of trifluoroborate may further enhance these properties by improving solubility and bioavailability.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of 3-formyl derivatives in inhibiting urease activity, which is crucial for the survival of certain pathogens. Compounds similar to this compound have shown potent urease inhibition in vitro, suggesting that this class of compounds could be developed into therapeutic agents for conditions associated with urease-producing bacteria .

Case Studies and Research Findings

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The trifluoroborate group enhances the compound's reactivity and stability, facilitating interactions that may lead to biological effects. The precise mechanisms remain an area for further investigation but are likely related to the structural features that influence binding affinity and selectivity towards target sites.

Eigenschaften

IUPAC Name |

potassium;trifluoro-(3-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJWOVZZESBYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635707 | |

| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-44-6 | |

| Record name | Borate(1-), trifluoro(3-formylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871231-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.